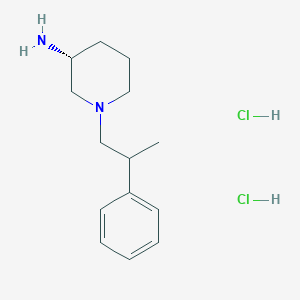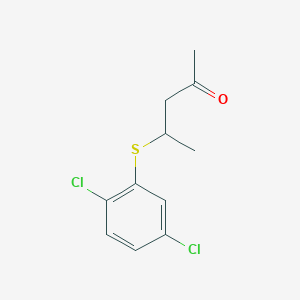
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a ketone or aldehyde in the presence of a reducing agent can lead to the formation of the piperidine ring.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions. This involves the reaction of the piperidine derivative with a phenylpropyl halide under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperine: A naturally occurring alkaloid with various biological activities.
Matrine: A piperidine alkaloid with potential anticancer properties.
Evodiamine: Another piperidine derivative with pharmacological effects.
Uniqueness
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is unique due to its specific structural features and the presence of the phenylpropyl group, which imparts distinct pharmacological properties. Its ability to interact with specific receptors in the central nervous system sets it apart from other piperidine derivatives.
特性
分子式 |
C14H24Cl2N2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
(3R)-1-(2-phenylpropyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(13-6-3-2-4-7-13)10-16-9-5-8-14(15)11-16;;/h2-4,6-7,12,14H,5,8-11,15H2,1H3;2*1H/t12?,14-;;/m1../s1 |
InChIキー |
OGEGDRPBIFVTGP-FVLCQKEPSA-N |
異性体SMILES |
CC(CN1CCC[C@H](C1)N)C2=CC=CC=C2.Cl.Cl |
正規SMILES |
CC(CN1CCCC(C1)N)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)


![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
